N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-Butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a 3-substituted indole core. The indole moiety is functionalized at position 1 with a 2-(diethylamino)-2-oxoethyl group and at position 3 with a 2-oxoacetamide side chain. The N-substituent of the acetamide group is a branched butan-2-yl group.
Properties
IUPAC Name |
N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-5-14(4)21-20(26)19(25)16-12-23(13-18(24)22(6-2)7-3)17-11-9-8-10-15(16)17/h8-12,14H,5-7,13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDLZCZCRVJLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes current research findings related to its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol
CAS Number: 894001-86-6
The compound features an indole moiety, which is known for its diverse biological activities, and a diethylamino group that may enhance its pharmacological properties.
Recent studies have explored various mechanisms through which this compound exerts its effects:
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties by scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and nitric oxide (NO). The diethylamino group may play a crucial role in enhancing this activity by stabilizing the radical species .
- Enzyme Inhibition : There is evidence suggesting that derivatives of this compound can inhibit key enzymes involved in metabolic pathways, including xanthine oxidase, which is relevant for conditions like gout and hyperuricemia .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties attributed to the indole structure, which is known to interact with neurotransmitter systems, possibly aiding in conditions such as depression or anxiety .
Biological Activity Overview
Case Studies
- Antioxidant Efficacy : A study evaluating the antioxidant capacity of related compounds demonstrated that at concentrations as low as 0.275 µM, significant scavenging activity was observed against DPPH radicals and other reactive species. This suggests that N-butan-2-yl derivatives may similarly exhibit potent antioxidant effects .
- Xanthine Oxidase Inhibition : Research into compounds with structural similarities revealed effective inhibition of xanthine oxidase. This inhibition can lead to lowered uric acid levels, providing a therapeutic avenue for managing gout .
- Neuroprotective Studies : Investigations into the neuroprotective effects of indole-based compounds highlighted their ability to mitigate oxidative stress in neuronal cells, suggesting that N-butan-2-yl derivatives could be beneficial in neurodegenerative conditions .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related indol-3-yl-oxoacetamides, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- N-Substituent : The butan-2-yl group in the target compound is less bulky than adamantane (compound 5) but more lipophilic than pyridin-4-yl (D-24851) or aromatic substituents (e.g., 4-fluorobenzyl). This may influence membrane permeability and target selectivity .
- This contrasts with the 1-pentyl (compound 5) and 1-(4-chlorobenzyl) (D-24851) groups, which prioritize hydrophobic interactions .
- Biological Activity: Fluorinated derivatives of compound 5 exhibit high CB2 affinity (Ki = 6.2 nM), while D-24851 inhibits tubulin polymerization. The target compound’s diethylamino group may confer selectivity for amine-binding receptors (e.g., GPCRs) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5 (Fluorinated Derivative 8) | D-24851 |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | ~500 g/mol | 437.3 g/mol |
| logP (Predicted) | 2.8–3.5 | 4.1 | 3.9 |
| Solubility | Moderate (amine group) | Low (adamantane) | Low (aromatic groups) |
| Bioactivity | Hypothetical CB2/tubulin | CB2 Ki = 6.2 nM | Tubulin IC50 = 12 nM |
Notes:
- The diethylamino group in the target compound may improve aqueous solubility compared to adamantane or aryl-substituted analogs .
- The branched butan-2-yl group could reduce metabolic degradation compared to linear alkyl chains .
Q & A
Basic: What are the standard synthetic routes for synthesizing N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Indole Alkylation : Introduce the diethylaminoethyl group at the indole N1 position using alkylating agents like 2-(diethylamino)-2-oxoethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Acylation : React the alkylated indole with oxalyl chloride to form the 2-oxoacetate intermediate at the C3 position.
Amide Bond Formation : Couple the 2-oxoacetate with butan-2-amine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
Critical factors include temperature control (reflux in acetonitrile for optimal yields) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., diethylaminoethyl group at N1, butan-2-ylamide at the oxoacetamide moiety). Advanced techniques like 2D-COSY and NOESY resolve overlapping signals in the indole and alkyl regions .
- X-ray Crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the oxoacetamide and solvent molecules) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in multi-step syntheses .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Dose-response curves (0.1–100 µM) identify potency thresholds .
- Enzyme Inhibition Studies : Screen against kinases or tubulin polymerization (via fluorescence-based assays) to assess mechanistic targets. For example, similar indole derivatives inhibit tubulin at sub-micromolar concentrations .
- Solubility and Stability : Perform HPLC-UV to quantify solubility in PBS/DMSO and stability under physiological pH (e.g., 24-hour incubation at 37°C) .
Advanced: How can researchers optimize reaction yields when introducing the diethylaminoethyl group?
Methodological Answer:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetonitrile to reduce side reactions .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Purification Strategies : Use flash chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) to isolate the alkylated indole intermediate. Monitor by TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
Data Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 62 | 92% |
| THF, TBAB, 60°C | 78 | 95% |
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Orthogonal Assays : Confirm antiproliferative activity using both ATP-based (CellTiter-Glo) and apoptosis assays (Annexin V/PI staining) to rule out false positives .
Structural Reanalysis : Compare X-ray/NMR data with conflicting studies to identify batch-specific impurities or polymorphic forms .
Target Validation : Use CRISPR knockouts or siRNA silencing of putative targets (e.g., tubulin β-III) to verify mechanism-of-action specificity .
Case Study : A structurally analogous compound showed inconsistent IC₅₀ values (0.5 vs. 5 µM) due to differences in cell line genetic backgrounds. Repeating assays in isogenic models resolved the discrepancy .
Advanced: What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0). Focus on binding affinity (ΔG) at the colchicine site .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
Basic: What are the key stability concerns during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole core .
- Hydrolysis Risk : Avoid aqueous buffers at pH >7.5, as the oxoacetamide group may hydrolyze to carboxylic acid. Confirm stability via LC-MS after 48 hours .
- Lyophilization : For long-term storage, lyophilize in 10% trehalose to maintain crystallinity and prevent aggregation .
Advanced: How to design SAR studies for improving pharmacokinetic properties?
Methodological Answer:
LogP Optimization : Synthesize analogs with varying alkyl chain lengths (butan-2-yl vs. pentan-3-yl) to balance lipophilicity (target LogP 2–4) .
Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation). Block vulnerable sites with fluorine substituents .
Bioavailability Testing : Perform parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodents (IV vs. oral dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
